Azido-PEG4-Val-Ala-PAB-PNP
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Overview
Description
Azido-PEG4-Val-Ala-PAB-PNP is a cleavable antibody-drug conjugate (ADC) linker. This compound is composed of several functional groups, including an azide group, a polyethylene glycol (PEG) spacer, valine (Val), alanine (Ala), para-aminobenzyloxycarbonyl (PAB), and para-nitrophenyl (PNP). The azide group can react with alkynes via click chemistry, while the PEG spacer improves the compound’s aqueous solubility. The Val-Ala linker can be cleaved by cathepsin B, and the PNP group serves as a good leaving group .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Azido-PEG4-Val-Ala-PAB-PNP involves multiple steps:
PEGylation: The PEG spacer is introduced to improve solubility.
Peptide Coupling: Valine and alanine are coupled using standard peptide synthesis techniques.
Azide Introduction: The azide group is introduced via nucleophilic substitution.
PAB and PNP Addition: The PAB and PNP groups are added to complete the linker structure.
The reaction conditions typically involve the use of coupling reagents such as HATU or EDCI, and the reactions are carried out in anhydrous solvents under inert atmosphere .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Synthesis: To ensure high yield and purity.
Purification: Using techniques such as high-performance liquid chromatography (HPLC).
Quality Control: Ensuring the final product meets the required specifications for research use.
Chemical Reactions Analysis
Types of Reactions
Azido-PEG4-Val-Ala-PAB-PNP undergoes several types of chemical reactions:
Click Chemistry: The azide group reacts with alkynes, BCN, or DBCO.
Cleavage: The Val-Ala linker is cleaved by cathepsin B.
Substitution: The PNP group acts as a leaving group in nucleophilic substitution reactions
Common Reagents and Conditions
Click Chemistry: Copper(I) catalysts are commonly used.
Cleavage: Enzymatic cleavage by cathepsin B.
Substitution: Nucleophiles such as amines or thiols are used
Major Products
Click Chemistry: Forms triazole-linked products.
Cleavage: Releases the drug payload from the ADC.
Substitution: Forms substituted products with the nucleophile
Scientific Research Applications
Azido-PEG4-Val-Ala-PAB-PNP has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex molecules via click chemistry.
Biology: Employed in the development of ADCs for targeted drug delivery.
Medicine: Utilized in cancer therapy as part of ADCs.
Industry: Applied in the production of bioconjugates and other specialized chemicals
Mechanism of Action
Azido-PEG4-Val-Ala-PAB-PNP functions as a linker in ADCs. The azide group allows for conjugation to the antibody via click chemistry. Once the ADC reaches the target cell, cathepsin B cleaves the Val-Ala linker, releasing the drug payload. The PEG spacer enhances solubility, and the PNP group facilitates the release of the drug .
Comparison with Similar Compounds
Similar Compounds
Azido-PEG4-Val-Cit-PAB-PNP: Similar structure but with a citrulline residue instead of alanine.
Azido-PEG4-Val-Ala-PAB: Lacks the PNP group.
Azido-PEG4-Val-Ala-PAB-OH: Hydroxyl group instead of PNP
Uniqueness
Azido-PEG4-Val-Ala-PAB-PNP is unique due to its combination of functional groups that provide both solubility and reactivity. The Val-Ala linker is specifically cleavable by cathepsin
Properties
IUPAC Name |
[4-[[(2S)-2-[[(2S)-2-[3-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]propanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H45N7O12/c1-23(2)30(38-29(41)12-14-47-16-18-49-20-21-50-19-17-48-15-13-35-39-34)32(43)36-24(3)31(42)37-26-6-4-25(5-7-26)22-51-33(44)52-28-10-8-27(9-11-28)40(45)46/h4-11,23-24,30H,12-22H2,1-3H3,(H,36,43)(H,37,42)(H,38,41)/t24-,30-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGEAPJPMSXLZSV-NGQVCNFZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(C)C(=O)NC1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CCOCCOCCOCCOCCN=[N+]=[N-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)NC1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)[C@H](C(C)C)NC(=O)CCOCCOCCOCCOCCN=[N+]=[N-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H45N7O12 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
731.7 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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